2-Cyclopropoxy-4-fluoro-1-iodobenzene

Description

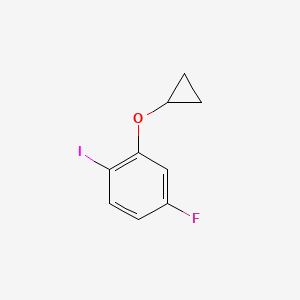

2-Cyclopropoxy-4-fluoro-1-iodobenzene is a halogenated aromatic compound featuring a cyclopropoxy group at the ortho position (C2), a fluorine atom at the para position (C4), and an iodine atom at the meta position (C1) relative to the oxygen substituent.

Properties

Molecular Formula |

C9H8FIO |

|---|---|

Molecular Weight |

278.06 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-fluoro-1-iodobenzene |

InChI |

InChI=1S/C9H8FIO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

NZRUSSZOWQMXOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)F)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-fluoro-1-iodobenzene can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxy-4-fluorophenol with iodine in the presence of a suitable oxidizing agent. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like copper iodide. The reaction proceeds through the formation of an intermediate, which is then iodinated to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Cyclopropoxy-4-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can be reduced to form deiodinated products using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-cyclopropoxy-4-fluoro-1-azidobenzene.

Scientific Research Applications

2-Cyclopropoxy-4-fluoro-1-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its fluorine and iodine substituents provide useful probes for NMR and X-ray crystallography studies.

Medicine: Potential applications include the development of radiolabeled compounds for diagnostic imaging and targeted radiotherapy. The iodine atom can be replaced with radioactive isotopes for these purposes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-iodobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its aromatic ring and substituents. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

(a) 2-Chloro-4-fluoro-1-iodobenzene (CAS 101335-11-9)

- Structural Difference : Chlorine replaces the cyclopropoxy group at C2.

- Impact : The electron-withdrawing chlorine reduces electron density on the aromatic ring compared to the electron-donating cyclopropoxy group. This alters reactivity in electrophilic substitution or Suzuki-Miyaura coupling reactions.

- Similarity Score : 0.87 (based on CAS database comparison) .

(b) 1-Chloro-2-fluoro-3-iodobenzene (CAS 72373-82-1)

- Structural Difference : Chlorine at C1, fluorine at C2, iodine at C3.

- Impact : The shifted halogen positions modify steric and electronic environments. The iodine at C3 may influence regioselectivity in cross-coupling reactions differently than iodine at C1.

- Similarity Score : 0.91 (highest among analogs), suggesting closer functional overlap .

(c) 4-Cyclopropyl-2-fluoro-1-iodobenzene (CAS 1030383-32-4)

- Molecular weight (262.07 g/mol) is lower than 2-cyclopropoxy analogs, affecting solubility and volatility .

Stability and Handling

- Thermal Stability : Cyclopropoxy groups are strain-rich and may confer lower thermal stability compared to unstrained substituents (e.g., chloro or cyclopropyl). This necessitates cautious storage (e.g., refrigeration, inert atmospheres) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.